3-[(4-Chlorophenyl)methoxy]aniline
Overview
Description
3-[(4-Chlorophenyl)methoxy]aniline is an organic compound with the molecular formula C13H12ClNO. It is characterized by the presence of a chlorophenyl group attached to a methoxy group, which is further connected to an aniline moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Anilines and their derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Anilines typically undergo nucleophilic substitution reactions . The lone pair on the nitrogen atom in the aniline can attack a positive carbon atom, leading to various biochemical interactions .
Biochemical Pathways
Anilines and their derivatives can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Anilines are generally well-absorbed and can be distributed throughout the body . They are metabolized primarily in the liver and excreted via the kidneys .
Result of Action
Anilines and their derivatives can have various effects at the molecular and cellular level, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[(4-Chlorophenyl)methoxy]aniline. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methoxy]aniline typically involves the reaction of 4-chlorobenzyl chloride with 3-methoxyaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-[(4-Chlorophenyl)methoxy]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxyaniline
- 4-Chloro-3-methylaniline
- 4-Chlorophenylmethanol
Uniqueness
3-[(4-Chlorophenyl)methoxy]aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group with a methoxy and aniline moiety makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDORYQMOGJXJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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